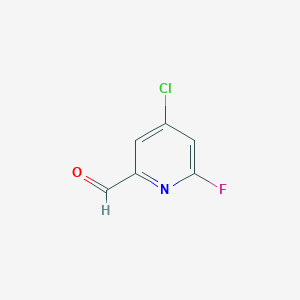

4-Chloro-6-fluoropicolinaldehyde

Description

4-Chloro-6-fluoropicolinaldehyde is a halogenated pyridine derivative featuring a chlorine atom at the 4-position, a fluorine atom at the 6-position, and an aldehyde functional group at the 2-position of the pyridine ring. The aldehyde group renders it reactive toward nucleophiles, making it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Halogen substitutions at the 4- and 6-positions modulate electronic effects, influencing solubility, stability, and biological activity.

Properties

IUPAC Name |

4-chloro-6-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYBQPJQCQRREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-fluoropicolinaldehyde can be synthesized through several methods. One common synthetic route involves the reduction of methyl 4-chloro-6-fluoropicolinate using diisobutylaluminium hydride in dichloromethane at low temperatures (-60°C to -55°C) under an inert atmosphere. The reaction mixture is then quenched with a saturated aqueous solution of potassium sodium tartrate tetrahydrate, followed by extraction and purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed:

Oxidation: 4-Chloro-6-fluoropicolinic acid.

Reduction: 4-Chloro-6-fluoropicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors, by affecting the electronic distribution within the molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly alter reactivity and applications. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the aldehyde’s electrophilicity compared to methyl or bromine substituents .

- Solubility : The aldehyde group increases polarity, but halogenation reduces aqueous solubility (e.g., Log S = -1.6 for 6-chloro analog ).

- Steric Effects : Bulky substituents like bromine hinder reactivity in cross-coupling reactions .

Physicochemical Properties

Data extrapolated from analogs:

Notes:

- Fluorine’s smaller size compared to chlorine or methyl may marginally reduce molecular weight and increase volatility.

- Lower Log S values in methyl-substituted analogs suggest fluorine improves solubility slightly .

Biological Activity

4-Chloro-6-fluoropicolinaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 6-position of the pyridine ring, along with an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 161.55 g/mol. The unique structural features contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, modulating their activity. This characteristic is significant in drug development as it allows for targeted therapeutic effects.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activities against various bacterial strains, suggesting that this compound may exhibit comparable properties .

- Antifungal Activity : Studies indicate potential antifungal effects, particularly against Candida species, where compounds with similar structures demonstrated significant inhibition at low concentrations .

Research Findings

Recent studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays have shown that derivatives of picolinaldehydes possess antimicrobial properties. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 0.00195 to 0.0078 µg/mL .

-

Case Studies :

- A study evaluated the efficacy of related compounds against clinical isolates of Candida albicans, revealing promising antifungal activities with clear endpoints in biofilm assays .

- Another investigation focused on the interaction of similar compounds with specific molecular targets, highlighting their potential in modulating enzyme activities relevant to disease states .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Antifungal | TBD |

| 5-Chloro-4-fluoropicolinaldehyde | Antimicrobial | 0.00195 - 0.0078 |

| 3-Bromo-5-fluoropicolinaldehyde | Antifungal | TBD |

| 5-Chloro-3-fluoropicolinoyl chloride | Acylating agent; potential antimicrobial | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.